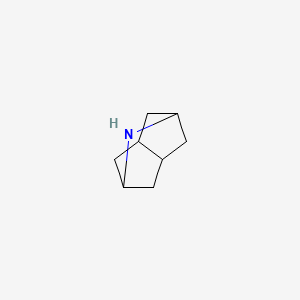
Octahydro-2,5-epiminopentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2,5-epiminopentalene is a chemical compound with the molecular formula C8H13N It is known for its unique bicyclic structure, which contributes to its interesting chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2,5-epiminopentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a suitable nitro compound followed by cyclization. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2,5-epiminopentalene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Octahydro-2,5-epiminopentalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is explored for use in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Octahydro-2,5-epiminopentalene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2,5-pentalenediol: This compound shares a similar bicyclic structure but contains additional hydroxyl groups.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: Known for its use in energetic materials, this compound has a different functional group arrangement but a comparable core structure.
Uniqueness
Octahydro-2,5-epiminopentalene is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
9-azatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C8H13N/c1-5-2-8-4-6(5)3-7(1)9-8/h5-9H,1-4H2 |
InChI Key |
LNMXAQDYIPHBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC2CC1N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















